molecular formula C11H8N4O B1482736 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092582-93-7

2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1482736
CAS RN: 2092582-93-7
M. Wt: 212.21 g/mol
InChI Key: DFKGQFNBECSTLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” are not well documented .

Scientific Research Applications

Antioxidant Activity

A study utilized a related compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate for synthesizing a range of heterocycles, including pyrazoles and thiophenes, which showed antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Antimicrobial and Antitumor Activities

Another study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives through multi-component reactions, demonstrating significant antimicrobial and antitumor activities. The compounds exhibited high antibacterial and antifungal effectiveness, with some showing exceptional antitumor activity against liver cell lines (El-Borai et al., 2012).

Synthesis of Heterocycles

Research on pyrazoles as building blocks has led to the development of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These compounds were obtained through condensation reactions involving 2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, showcasing the chemical's utility in creating diverse heterocyclic compounds with potential scientific applications (Harb et al., 2005).

Luminescent Materials

A novel approach in the hydrothermal synthesis of mixed-ligand luminescent Cd(II) frameworks used 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile (PPAN) as a flexible ligand. This research demonstrates the compound's role in creating materials with potential applications in luminescence-based technologies (Cai et al., 2013).

Coordination Polymers

Similarly, the synthesis and characterization of novel coordination polymers of Zn(II) have been reported, where 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile played a critical role. These polymers exhibit interesting structural motifs and fluorescent properties, highlighting their potential for various scientific and industrial applications (Cai et al., 2013).

properties

IUPAC Name

2-(4-formyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKGQFNBECSTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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